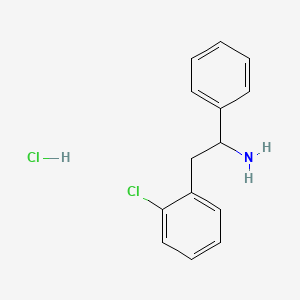
盐酸2-(2-氯苯基)-1-苯乙胺
描述
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N and its molecular weight is 268.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
对映选择性合成
一项应用涉及2-氨基-1-苯乙醇的对映选择性合成,展示了生产手性化合物的技术,这在药物和精细化学品开发中至关重要。Tanielyan 等人(2006 年)详细介绍了两种使用不同催化体系的有效对映选择性合成,以获得手性氯醇的高收率和对映选择性,该手性氯醇是合成各种生物活性分子的关键中间体 (Tanielyan 等人,2006 年)。
缓蚀
另一个重要的应用是缓蚀。Boughoues 等人(2020 年)合成了胺衍生物化合物,包括与 2-(2-氯苯基)-1-苯乙胺类似的结构,证明了它们作为酸性介质中低碳钢缓蚀剂的有效性。这项研究突出了此类化合物在保护金属免受腐蚀中的作用,这对于延长各个行业中金属部件的寿命至关重要 (Boughoues 等人,2020 年)。
血管舒张作用
Brito 等人(2013 年)的研究探讨了一种相关化合物 1-硝基-2-苯乙烷的血管舒张作用,该作用涉及可溶性鸟苷酸环化酶-cGMP 通路的刺激。这项研究深入了解了苯乙烷衍生物在通过诱导血管舒张和改善血流来管理心血管疾病中的潜在治疗应用 (Brito 等人,2013 年)。
合成方法
Mahdi 等人(2011 年)描述了通过微波加热进行 Friedel-Crafts 酰化反应来合成 2-(2-氯苯基)-1-苯乙酮(包括目标化合物),与传统方法相比,该方法显示出更高的收率和纯度。此工艺对于合成有机化学中的关键中间体至关重要,这些中间体可进一步用于开发各种药物和农用化学品 (Mahdi 等人,2011 年)。
作用机制
Target of Action
Similar compounds such as clofedanol, a centrally-acting cough suppressant, have been shown to interact with the histamine h1 receptor .
Mode of Action
It is known that compounds like clofedanol suppress the cough reflex by a direct effect on the cough center in the medulla of the brain .
Biochemical Pathways
Similar compounds have been shown to affect various neurotransmitter systems, impacting cholinergic, opioidergic, monoaminergic, and gabaergic function .
Pharmacokinetics
Similar compounds such as ketamine, which is a chiral arylcyclohexalamine with a similar chemical structure, have been shown to have complex pharmacokinetics with affinity for multiple receptors .
Result of Action
Similar compounds have been shown to have local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
生化分析
Biochemical Properties
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolic pathways of certain bacteria, such as Mycobacterium smegmatis . These interactions can influence the activity of these enzymes, leading to changes in metabolic processes. Additionally, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can bind to specific proteins, altering their function and stability.
Cellular Effects
The effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride on various types of cells and cellular processes are profound. In HT-29 cells, a type of human colon cancer cell line, this compound has been observed to downregulate the expression of proteins involved in the unfolded protein response, such as ATF4 and GRP78 . This downregulation can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell function, including reduced cell proliferation and increased cell death under certain conditions.
Molecular Mechanism
At the molecular level, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the induction of Herp protein, a component of the endoplasmic reticulum-associated degradation pathway . This inhibition occurs through transcriptional regulation, where the compound dampens the expression of Herp mRNA. Additionally, 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the compound may degrade over time, leading to a reduction in its efficacy . Long-term exposure to 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can result in sustained changes in cellular processes, such as prolonged inhibition of protein expression and altered metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride vary with different dosages. Higher doses of the compound can lead to toxic or adverse effects, such as increased cell death and tissue damage . Conversely, lower doses may have minimal impact on cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Metabolic Pathways
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the degradation of certain metabolites, leading to changes in their concentrations . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization of the compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and degradation. The localization of the compound can affect its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
2-(2-chlorophenyl)-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQCHODHSDQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-44-4 | |
| Record name | Benzeneethanamine, 2-chloro-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


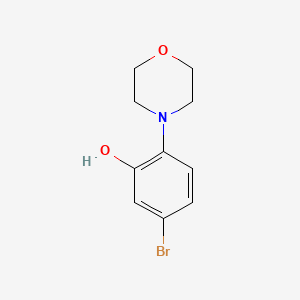
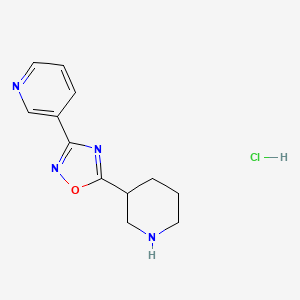
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)



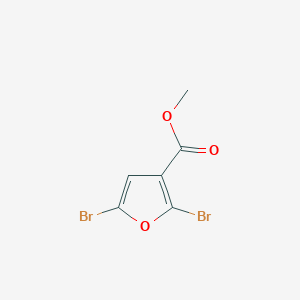
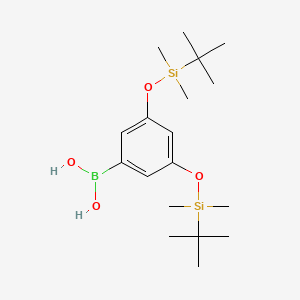

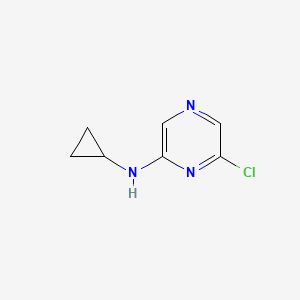
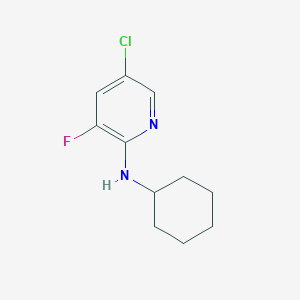

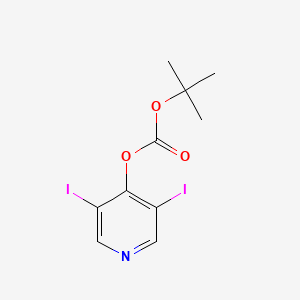
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1462921.png)
